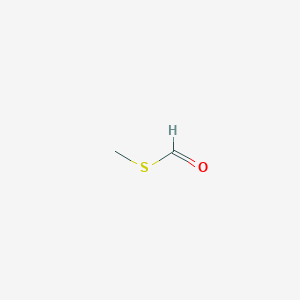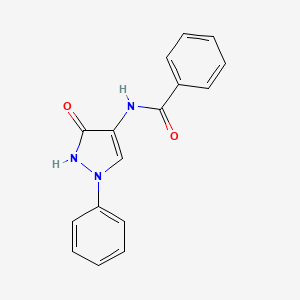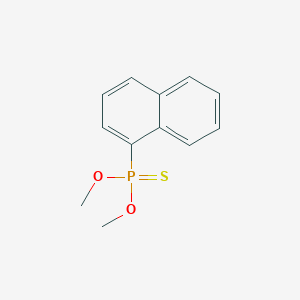
S-methyl thioformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
S-methyl thioformate can be synthesized through the reaction of methyl mercaptan with acetic-formic anhydride. This reaction typically involves the use of a solid-state spectrometer to monitor the formation of the compound . The reaction conditions include maintaining a controlled temperature and pressure to ensure the successful synthesis of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process generally involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The industrial production may also involve additional purification steps to remove any impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
S-methyl thioformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives
Scientific Research Applications
S-methyl thioformate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying sulfur-containing molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of S-methyl thioformate involves its interaction with molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to S-methyl thioformate include:
Methyl formate: The oxygen analog of this compound.
Thioformaldehyde: Another sulfur-containing compound with similar structural features.
Methyl mercaptan: A related sulfur compound used in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific sulfur-containing functional group, which imparts distinct chemical properties and reactivity compared to its oxygen analogs and other related compounds. Its stability and reactivity make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
27798-35-2 |
|---|---|
Molecular Formula |
C2H4OS |
Molecular Weight |
76.12 g/mol |
IUPAC Name |
S-methyl methanethioate |
InChI |
InChI=1S/C2H4OS/c1-4-2-3/h2H,1H3 |
InChI Key |
LFJRGYNYRORDDM-UHFFFAOYSA-N |
Canonical SMILES |
CSC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)
![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)




![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)




![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)

